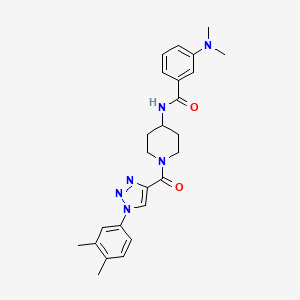

3-(dimethylamino)-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

This compound features a benzamide core substituted with a dimethylamino group at the 3-position. The benzamide is linked via an amide bond to a piperidin-4-yl group, which is further connected to a 1H-1,2,3-triazole ring bearing a 3,4-dimethylphenyl substituent. The molecular formula is C₂₃H₂₇N₅O₂ (inferred from structural analysis), with a molecular weight of 405.5 g/mol (approximated from analogs in –12).

Properties

IUPAC Name |

3-(dimethylamino)-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-17-8-9-22(14-18(17)2)31-16-23(27-28-31)25(33)30-12-10-20(11-13-30)26-24(32)19-6-5-7-21(15-19)29(3)4/h5-9,14-16,20H,10-13H2,1-4H3,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDGEPXEFGGWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Dimethylphenyl Group:

Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the triazole ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Benzamide Core: The final step involves the formation of the amide bond between the benzamide core and the piperidine-triazole intermediate using standard amide coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study receptor-ligand interactions, particularly in the context of the piperidine and triazole rings, which are known to interact with biological targets.

Medicine

Medicinally, the compound has potential as a lead molecule for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the triazole ring can form hydrogen bonds with enzymes. The dimethylamino group can enhance the compound’s solubility and facilitate its passage through biological membranes.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s core structure shares similarities with several analogs, differing primarily in substituents on the benzamide and triazole-phenyl groups. Key comparisons include:

Physicochemical and Pharmacological Implications

- Solubility: The dimethylamino group in the target compound increases polarity compared to chloro () or methyl () analogs, suggesting enhanced aqueous solubility .

- Regulatory Status : Chloro-substituted benzamides () are listed in controlled substance registries, highlighting the importance of substituent choice for compliance .

Biological Activity

The compound 3-(dimethylamino)-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, with the CAS number 1251625-10-1, is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structure features a triazole moiety, which is known for its diverse biological activities. The presence of dimethylamino and piperidine groups may enhance its pharmacological profile.

| Property | Value |

|---|---|

| CAS Number | 1251625-10-1 |

| Molecular Formula | C25H30N6O2 |

| Molecular Weight | 446.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that link the triazole and piperidine components. The use of various catalysts and solvents can significantly influence the yield and purity of the final product.

Antitumor Activity

Recent studies have evaluated similar triazole derivatives for their antitumor properties. For instance, compounds derived from triazoles have shown promising results against various cancer cell lines such as MDA-MB-231 and MCF-7. In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 17.83 µM to 19.73 µM, indicating significant cytotoxicity compared to standard treatments like Cisplatin .

Antitrypanosomal Activity

Research on related triazole-based hybrids has demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives achieved IC50 values as low as 0.21 µM against trypomastigotes, highlighting their potential as therapeutic agents . The mechanism appears to involve disruption of parasite metabolism and replication.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the triazole ring may interfere with nucleic acid synthesis or function through interactions with DNA or RNA structures . Additionally, the dimethylamino group could enhance cellular uptake and bioavailability.

Case Studies

- Antitumor Efficacy : A study involving a series of triazole derivatives demonstrated that modifications in substituents significantly impacted their antiproliferative effects against breast cancer cell lines. The lead compounds were subjected to further biological evaluations to elucidate their mechanisms of action .

- Trypanocidal Potential : In another investigation focusing on triazole analogs, compounds showed not only in vitro efficacy but also promising results in 3D cardiac spheroid models, suggesting effective drug diffusion and potential for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.